molecular formula C7H12O3 B14322704 1-Methoxyethenyl 2-methylpropanoate CAS No. 111051-97-9

1-Methoxyethenyl 2-methylpropanoate

Cat. No.: B14322704
CAS No.: 111051-97-9
M. Wt: 144.17 g/mol
InChI Key: BMKCPLUMKDQXPA-UHFFFAOYSA-N
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Description

1-Methoxyethenyl 2-methylpropanoate is an ester derivative of 2-methylpropanoic acid (isobutyric acid), featuring a methoxyethenyl group as the alcohol moiety. Esters of 2-methylpropanoic acid are characterized by their volatility, fruity or floral odor profiles, and roles as flavorants or fragrance components . The methoxyethenyl substituent in 1-methoxyethenyl 2-methylpropanoate likely influences its solubility, stability, and sensory properties compared to simpler alkyl esters.

Properties

CAS No.

111051-97-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-methoxyethenyl 2-methylpropanoate

InChI

InChI=1S/C7H12O3/c1-5(2)7(8)10-6(3)9-4/h5H,3H2,1-2,4H3

InChI Key

BMKCPLUMKDQXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyethenyl 2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylpropanoic acid with methoxyethene in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-methoxyethenyl 2-methylpropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyethenyl 2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylpropanoic acid and methoxyethene.

    Transesterification: This reaction involves the exchange of the methoxy group with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts, water, reflux conditions.

    Transesterification: Alcohols, acid or base catalysts, moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.

Major Products Formed

    Hydrolysis: 2-Methylpropanoic acid and methoxyethene.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-Methoxyethenyl 2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 1-methoxyethenyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may interact with biological molecules. The methoxy group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions with electrophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methoxyethenyl 2-methylpropanoate with key analogs, focusing on physicochemical properties, odor activity, and applications.

Ethyl 2-Methylpropanoate

  • Structure: Ethyl ester of 2-methylpropanoic acid.
  • Molecular Weight : 130.18 g/mol (inferred from analogs).
  • Odor Profile : Strong fruity aroma (apple, mango); odor activity value (OAV) >1 in mango cultivars and oysters, contributing to sweetness and astringency .
  • Applications :
    • Food flavoring: Key aroma compound in Corazon mangoes and Pacific oysters .
    • Perfumery: Used in fruity and floral fragrance formulations .
  • Analytical Behavior : Forms dimers in ionization regions due to protonated and neutral molecule interactions, detectable via GC-IMS and GC-MS .

Its odor profile could differ due to the ether-oxygen moiety, possibly imparting green or herbal notes instead of purely fruity characteristics.

Methyl 2-Methylpropanoate

  • Structure: Methyl ester of 2-methylpropanoic acid.
  • Molecular Weight : 116.16 g/mol.
  • Applications: Intermediate in pharmaceutical synthesis (e.g., methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) .
  • Stability : Higher chemical stability under acidic conditions compared to ethyl esters due to shorter alkyl chain .

Comparison: The methoxyethenyl group in 1-methoxyethenyl 2-methylpropanoate may enhance solubility in polar solvents (e.g., ethanol, glycols) compared to methyl esters, broadening its utility in cosmetic or industrial formulations.

2-Methylpropyl 2-Methylpropanoate

  • Structure : Branched ester with a 2-methylpropyl alcohol moiety.
  • Molecular Weight : 158.24 g/mol (estimated).
  • Odor Profile : Likely more pungent or woody due to increased branching .

Comparison: 1-Methoxyethenyl 2-methylpropanoate’s linear methoxyethenyl group may offer milder odor characteristics, making it preferable in delicate fragrance blends.

Key Data Table

Compound Molecular Weight (g/mol) Odor Profile Key Applications Analytical Methods
1-Methoxyethenyl 2-methylpropanoate ~158.18 (estimated) Hypothesized: Herbal, green Fragrances, potential solvents GC-MS, GC-IMS (inferred)
Ethyl 2-methylpropanoate 130.18 Fruity (apple, mango) Food flavoring, perfumery GC-MS, GC-IMS
Methyl 2-methylpropanoate 116.16 Neutral Pharmaceutical intermediates HPLC, NMR
2-Methylpropyl 2-methylpropanoate 158.24 Woody, pungent Industrial solvents GC-FID

Research Findings and Industrial Relevance

  • Odor Activity: Ethyl 2-methylpropanoate’s OAV >1 in mangoes highlights the importance of ester chain length in aroma potency. 1-Methoxyethenyl 2-methylpropanoate may require higher thresholds for odor detection due to structural bulk .
  • Stability : Methoxyethenyl groups could improve resistance to hydrolysis compared to ethyl esters, enhancing shelf life in cosmetic products .
  • Synergy in Formulations: Like ethyl 2-methylpropanoate in koumiss , the target compound might synergize with other volatiles (e.g., aldehydes, ketones) to create complex sensory profiles.

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